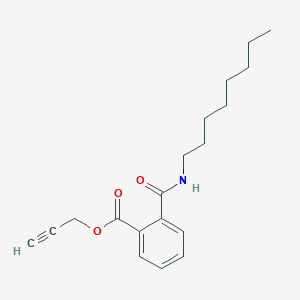![molecular formula C16H17N3O3 B5911262 N'-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B5911262.png)
N'-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology. This particular compound is derived from the reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the presence of the pyridine ring and the 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(14-10-13(21-2)4-5-15(14)22-3)18-19-16(20)12-6-8-17-9-7-12/h4-10H,1-3H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDQVWRJSGQHU-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine](/img/structure/B5911180.png)

![3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-[(Z)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B5911194.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5911206.png)

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-Dimethyl-1H-indol-3-YL)-N'-[(1E)-1-(thiophen-2-YL)ethylidene]acetohydrazide](/img/structure/B5911225.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5911256.png)
![ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![1-[5-FLUORO-2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]ETHAN-1-ONE](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
